molecular formula C18H17N3OS2 B2991830 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide CAS No. 1797861-70-1

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2991830
CAS No.: 1797861-70-1
M. Wt: 355.47
InChI Key: DNVOVEFYQMOADS-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the introduction of the benzamide group. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of solvents, reagents, and reaction conditions is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Addition reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse functional groups, expanding its utility in organic synthesis.

Biology: In biological research, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for treating infections, inflammation, and certain types of cancer. Ongoing research aims to optimize its efficacy and safety profile for clinical use.

Industry: In the industrial sector, this compound may be used as a building block for the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally related and may have overlapping properties.

  • Benzamide derivatives: These compounds feature the benzamide group and are used in various chemical and biological applications.

Uniqueness: N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and biological activities

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-17(14-3-1-13(2-4-14)15-6-9-23-12-15)20-16-5-8-21(11-16)18-19-7-10-24-18/h1-4,6-7,9-10,12,16H,5,8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVOVEFYQMOADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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